(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine
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Overview
Description
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol It is characterized by the presence of a chloro group, a cyclopropyl group, and a pyridyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-cyclopropyl-2-pyridyl)methanamine typically involves the reaction of 6-chloro-4-cyclopropyl-2-pyridinecarboxaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction conditions often include mild heating and stirring to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-4-cyclopropyl-2-pyridyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4-methyl-2-pyridyl)methanamine
- (6-Chloro-4-ethyl-2-pyridyl)methanamine
- (6-Chloro-4-isopropyl-2-pyridyl)methanamine
Uniqueness
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
(6-chloro-4-cyclopropylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-7(6-1-2-6)3-8(5-11)12-9/h3-4,6H,1-2,5,11H2 |
InChI Key |
XTAAPJVUEKYYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)CN |
Origin of Product |
United States |
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